molecular formula C15H15N5O2S2 B495153 N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide CAS No. 331710-39-5

N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B495153
CAS No.: 331710-39-5
M. Wt: 361.4g/mol
InChI Key: QEBSWDQEFQJXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a sulfonamide moiety. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide typically involves the reaction of 1-phenyltetrazol-5-thiol with a suitable electrophile, such as an alkyl halide or sulfonyl chloride. One common method involves the treatment of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol and [Me2NCHSEt]+ BF4−, leading directly to the formation of 1-phenyltetrazol-5-yl sulfides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes, leading to antibacterial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]benzamide
  • 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide

Uniqueness

N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}benzenesulfonamide is unique due to its combination of a tetrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

331710-39-5

Molecular Formula

C15H15N5O2S2

Molecular Weight

361.4g/mol

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O2S2/c21-24(22,14-9-5-2-6-10-14)16-11-12-23-15-17-18-19-20(15)13-7-3-1-4-8-13/h1-10,16H,11-12H2

InChI Key

QEBSWDQEFQJXKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.